2-(Chloromethyl)-1-cyanonaphthalene
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Overview
Description
2-(Chloromethyl)-1-cyanonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloromethyl group and a cyano group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-cyanonaphthalene typically involves the chloromethylation of 1-cyanonaphthalene. One common method is the reaction of 1-cyanonaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the naphthalene ring to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-cyanonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution Reactions: Derivatives with various functional groups (e.g., amines, ethers, thioethers).
Oxidation Reactions: Carboxylic acids, aldehydes.
Reduction Reactions: Amines.
Scientific Research Applications
2-(Chloromethyl)-1-cyanonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Biological Studies: It is employed in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-cyanonaphthalene depends on the specific application and the target molecule
Electrophilic Substitution: The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules.
Hydrogen Bonding: The cyano group can form hydrogen bonds with amino acids or other functional groups in proteins, affecting their structure and function.
Fluorescence: The naphthalene ring can exhibit fluorescence, making it useful for imaging and detection applications.
Comparison with Similar Compounds
2-(Chloromethyl)-1-cyanonaphthalene can be compared with other naphthalene derivatives, such as:
1-Chloromethyl-2-cyanonaphthalene: Similar structure but different position of the chloromethyl and cyano groups.
2-(Bromomethyl)-1-cyanonaphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-1-nitronaphthalene: Similar structure but with a nitro group instead of a cyano group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C12H8ClN |
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Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-(chloromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H8ClN/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H,7H2 |
InChI Key |
ADCMEBKRYUPBCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)CCl |
Origin of Product |
United States |
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